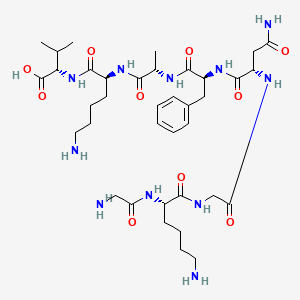
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine is a peptide compound composed of eight amino acids: glycine, lysine, asparagine, phenylalanine, alanine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like lysine and phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents for side-chain modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation can produce modified amino acids with altered functional groups.
Scientific Research Applications
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Developing peptide-based drugs and therapeutic agents.
Materials Science: Designing peptide-based materials with specific properties for biomedical applications.
Molecular Biology: Investigating cellular processes and signaling pathways involving peptides.
Mechanism of Action
The mechanism of action of Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide can also form secondary structures, such as alpha-helices or beta-sheets, influencing its biological activity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-leucine
- Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-isoleucine
- Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-threonine
Uniqueness
Glycyl-L-lysylglycyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-lysyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of valine at the C-terminus can influence the peptide’s hydrophobicity and interaction with other molecules, distinguishing it from similar peptides with different terminal amino acids.
Properties
CAS No. |
375820-28-3 |
|---|---|
Molecular Formula |
C37H61N11O10 |
Molecular Weight |
819.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H61N11O10/c1-21(2)31(37(57)58)48-34(54)25(14-8-10-16-39)46-32(52)22(3)43-35(55)26(17-23-11-5-4-6-12-23)47-36(56)27(18-28(41)49)45-30(51)20-42-33(53)24(13-7-9-15-38)44-29(50)19-40/h4-6,11-12,21-22,24-27,31H,7-10,13-20,38-40H2,1-3H3,(H2,41,49)(H,42,53)(H,43,55)(H,44,50)(H,45,51)(H,46,52)(H,47,56)(H,48,54)(H,57,58)/t22-,24-,25-,26-,27-,31-/m0/s1 |
InChI Key |
ZGSJYLVCNAOJMI-PJJCYAGXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















